N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a bromofuran ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Bromofuran Synthesis: The bromofuran ring can be prepared by bromination of furan derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), catalysts.
Major Products
Oxidation Products: Oxides of the benzothiazole and furan rings.
Reduction Products: Reduced derivatives of the benzothiazole and furan rings.
Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is unique due to the presence of both the bromofuran and benzothiazole moieties, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C18H11BrN2O2S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C18H11BrN2O2S/c19-16-10-9-14(23-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-15(13)24-18/h1-10H,(H,20,22) |
InChI Key |
MRZAWDKWSCZYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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